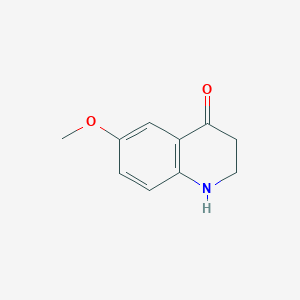

6-methoxy-2,3-dihydro-1H-quinolin-4-one

Beschreibung

Significance of Quinolinone and Dihydroquinolinone Scaffolds in Medicinal Chemistry and Organic Synthesis

The quinolinone and its partially saturated counterpart, dihydroquinolinone, are core structures found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov Their rigid bicyclic framework provides a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has made them a focal point for chemists and pharmacologists alike. mdpi.com

The history of quinoline-based compounds in medicine is rich and dates back to the isolation of quinine (B1679958) from cinchona bark, which became the first effective treatment for malaria. biosynth.com This discovery spurred the synthesis of numerous quinoline (B57606) derivatives. The journey of quinolones as antibacterial agents began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. dovepress.com This marked the dawn of the quinolone era of antibiotics. Subsequent research led to the development of fluoroquinolones, which exhibited a broader spectrum of activity and improved pharmacokinetic profiles. Over the decades, research has expanded beyond antibacterial applications, with thousands of quinolinone derivatives being synthesized and investigated for a multitude of therapeutic purposes. researchgate.net

The chemical versatility of the quinolinone scaffold has given rise to derivatives with an impressive range of pharmacological activities. researchgate.net These compounds have been investigated for their potential as:

Anticancer agents: Many quinolinone derivatives have shown potent cytotoxic effects against various cancer cell lines. researchgate.netiucr.org They can interfere with cell division by targeting crucial cellular components like tubulin. researchgate.netnih.gov

Antimicrobial agents: Beyond the well-established antibacterial fluoroquinolones, novel quinolinone derivatives continue to be explored for their activity against resistant bacterial strains, as well as for their antifungal and antiviral properties. nih.gov

Anti-inflammatory agents: Certain quinolinone derivatives have demonstrated anti-inflammatory effects by targeting enzymes involved in the inflammatory cascade.

Cardiovascular agents: Research has indicated the potential of some quinolinone compounds in the management of cardiovascular conditions. researchgate.net

Central Nervous System (CNS) agents: The quinolinone scaffold has also been utilized in the development of agents with activity in the central nervous system, including anticonvulsant properties. researchgate.net

This broad spectrum of activity underscores the importance of the quinolinone and dihydroquinolinone frameworks in drug discovery. malariaworld.org

Rationale for Research on 6-Methoxy-2,3-dihydro-1H-quinolin-4-one

The specific focus on this compound stems from its unique combination of structural features and the electronic influence of its substituents. These characteristics suggest its potential as a valuable synthon and a promising lead for further medicinal chemistry exploration.

The structure of this compound incorporates several key features that influence its reactivity and potential biological interactions:

Dihydroquinolinone Core: The partially saturated heterocyclic ring provides a three-dimensional geometry that is distinct from the planar aromatic quinolinone. This can be crucial for fitting into the binding pockets of biological targets. researchgate.net

Methoxy (B1213986) Group: The electron-donating methoxy group at the 6-position of the benzene (B151609) ring significantly influences the electronic distribution of the entire molecule. sapub.org This can affect the molecule's reactivity, binding affinity to target proteins, and metabolic stability. Computational studies on similar structures have shown that such substitutions can alter the molecule's dipole moment and polarizability, which are important for molecular interactions. nih.govdergipark.org.tr

Carbonyl Group: The ketone at the 4-position is a key functional group that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. iucr.org

Amine Group: The secondary amine within the heterocyclic ring can also act as a hydrogen bond donor and provides a site for further chemical modification.

These features combined create a molecule with a specific electrostatic potential map, directing how it will interact with other molecules, including biological targets. nih.gov

This compound is a valuable building block for the synthesis of more complex molecules. dovepress.com Its functional groups offer multiple points for chemical elaboration, allowing for the creation of a library of diverse derivatives. The core structure itself can be considered a pharmacophore, a three-dimensional arrangement of essential features that enables it to bind to a specific receptor. nih.govnih.gov

The methoxy-substituted quinoline framework has been identified in compounds with P-glycoprotein inhibitory activity, which is relevant in overcoming multidrug resistance in cancer. researchgate.netnih.gov Furthermore, the dihydroisoquinoline core, a close structural relative, is found in compounds being investigated for the treatment of diabetes. These findings suggest that derivatives of this compound could be promising candidates for a variety of therapeutic applications.

Scope and Objectives of the Academic Research

The primary objective of academic research on this compound and its analogues is to systematically explore its chemical space and pharmacological potential. Key research goals include:

Development of efficient and diverse synthetic routes: To create a wide range of derivatives for structure-activity relationship (SAR) studies.

In-depth characterization of physicochemical properties: Including solubility, stability, and electronic characteristics, to understand how the molecule will behave in biological systems.

Screening for a broad range of biological activities: To identify potential therapeutic areas where these compounds may be effective.

Computational modeling and simulation: To predict the binding modes of these compounds with various biological targets and to rationalize their observed activities. researchgate.net

Lead optimization: To modify the most promising compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Through a combination of synthetic chemistry, biological screening, and computational analysis, researchers aim to unlock the full therapeutic potential of this versatile chemical scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3835-21-0 | dovepress.com |

| Molecular Formula | C₁₀H₁₁NO₂ | dovepress.com |

| Molecular Weight | 177.2 g/mol | dovepress.com |

| SMILES | COC1=CC2=C(C=C1)NCCC2=O | dovepress.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEJGKYNLMKDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303990 | |

| Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-21-0 | |

| Record name | 3835-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 2,3 Dihydro 1h Quinolin 4 One and Its Derivatives

Classical and Contemporary Synthetic Routes to 4(1H)-Quinolinones and 2,3-Dihydro-4(1H)-quinolinones

Several named reactions have become fundamental in the synthesis of quinolinones. These classical methods, along with more contemporary approaches, provide a versatile toolkit for chemists.

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolinones. The reaction typically begins with the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester. This is followed by a thermal cyclization to form the quinoline (B57606) ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331) product.

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the reaction of anilines with β-ketoesters. The reaction conditions, particularly the temperature, can influence the regioselectivity of the cyclization, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolin-2(1H)-ones). At higher temperatures, the reaction favors the formation of the 4-hydroxyquinoline isomer.

The Biere-Seelen synthesis is another valuable method for preparing quinolinone derivatives. This approach involves the Michael addition of an anthranilate ester to an acetylenic dicarboxylate, followed by a base-catalyzed intramolecular condensation to form the quinolinone ring.

Camps' cyclization is a versatile reaction for the synthesis of both 2- and 4-hydroxyquinolines from o-acylaminoacetophenones. The choice of base is crucial in directing the cyclization to the desired isomer. Stronger bases tend to favor the formation of 4-hydroxyquinolines.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that can be adapted for the synthesis of cyclic β-keto esters, which are precursors to certain quinolinone systems. This method is particularly useful for constructing the carbocyclic portion of the molecule, which can then be further elaborated to the final quinolinone structure.

Specific Synthesis of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one

A key synthetic route to the dihydroquinolinone core of the target molecule involves an intramolecular Friedel-Crafts reaction. A notable precursor for this synthesis is N-(4-methoxyphenyl)-3-chloropropionamide, which can be prepared from p-anisidine (B42471).

The synthesis of the precursor, N-(4-methoxyphenyl)-3-chloropropionamide, is achieved by the acylation of p-anisidine with 3-chloropropionyl chloride. This reaction can be carried out in various solvents, such as toluene (B28343) or methylene (B1212753) chloride, often in the presence of a base like sodium bicarbonate or aqueous sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct. google.com

Table 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

| Starting Material | Reagent | Solvent/Base | Yield |

| p-Anisidine | 3-Chloropropionyl chloride | Toluene / NaHCO₃ | Not specified |

| p-Anisidine | 3-Chloropropionyl chloride | CH₂Cl₂ / aq. NaOH | 94.6% |

The subsequent step involves the intramolecular Friedel-Crafts cyclization of N-(4-methoxyphenyl)-3-chloropropionamide. This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction leads to the formation of the dihydroquinolinone ring system. Interestingly, under certain conditions, this reaction can also lead to the demethylation of the methoxy (B1213986) group, yielding 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. google.com

To obtain the desired this compound, a subsequent methylation of the 6-hydroxy-2,3-dihydro-1H-quinolin-4-one would be necessary. This can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base. The regioselectivity of such methylation reactions on substituted quinolinones has been studied, indicating that methylation of a phenolic hydroxyl group is a feasible transformation. nih.gov

Table 2: Friedel-Crafts Cyclization and Potential Subsequent Methylation

| Starting Material | Reagent | Product |

| N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one |

| 6-hydroxy-2,3-dihydro-1H-quinolin-4-one | Methylating agent (e.g., CH₃I) | This compound |

An alternative approach that could potentially lead to the target molecule is the intramolecular cyclization of N-(p-methoxyaryl)propiolamides. While this has been explored for the synthesis of spirocyclic compounds, modifications of this strategy might provide a direct route to the this compound core. acs.org

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is fundamental to the successful synthesis of the target quinolinone. The most common precursors are derived from substituted anilines, particularly p-anisidine, which provides the methoxy-substituted benzene (B151609) ring integral to the final structure.

For Intramolecular Friedel-Crafts reactions , a key precursor is N-(4-methoxyphenyl)-3-chloropropionamide. This intermediate is typically synthesized by reacting p-anisidine with 3-chloropropionyl chloride in the presence of a base like triethylamine. google.com

In N-alkylation, hydrolysis, and condensation pathways , the synthesis often begins with simpler, readily available building blocks. For instance, domino reactions leading to dihydroquinolinones may utilize 1-aryl-2-propen-1-one derivatives, which incorporate both a Michael acceptor and a site for nucleophilic aromatic substitution (SNAr). nih.gov These are often prepared from substituted acetophenones.

Decarboxylating cyclization procedures commonly employ isatoic anhydrides as key starting materials. These precursors undergo ring-opening followed by cyclization and decarboxylation to form the quinolinone ring system. mdpi.com

For copper-catalyzed domino cyclizations , precursors are typically substituted 2-halobenzamides and (aryl)methanamines. nih.govacs.org These materials are advantageous due to their commercial availability and the straightforward nature of the subsequent cyclization cascade.

A summary of common precursors is provided in the table below.

| Synthetic Method | Key Precursor(s) | Reference(s) |

| Intramolecular Friedel-Crafts Alkylation | N-(4-methoxyphenyl)-3-chloropropionamide (from p-anisidine and 3-chloropropionyl chloride) | google.com |

| N-Alkylation/Condensation (Michael-SNAr) | 1-Aryl-2-propen-1-ones and primary amines | nih.gov |

| Decarboxylating Cyclization | Isatoic Anhydrides | mdpi.com |

| Copper-Catalyzed Domino Cyclization | Substituted 2-halobenzamides and (aryl)methanamines | nih.govacs.org |

Detailed Reaction Mechanisms and Pathways

The formation of the 2,3-dihydro-1H-quinolin-4-one core involves the creation of a new six-membered heterocyclic ring fused to the benzene ring. The specific mechanism by which this occurs defines the synthetic pathway.

The intramolecular Friedel-Crafts alkylation is a classic and effective method for synthesizing dihydroquinolinones. The reaction proceeds by cyclization of an N-aryl-3-halopropionamide, such as N-(4-methoxyphenyl)-3-chloropropionamide. google.com

The mechanism involves the following key steps:

Activation: A strong Lewis acid, typically aluminum chloride (AlCl3), coordinates to the carbonyl oxygen of the amide group, enhancing the electrophilicity of the molecule.

Carbocation Formation: The Lewis acid promotes the departure of the chloride ion from the aliphatic chain, generating a resonance-stabilized acylium ion or a primary carbocation intermediate.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the methoxy group, acts as a nucleophile. It attacks the electrophilic carbon center in an intramolecular fashion. The attack occurs at the ortho position relative to the activating amino group, leading to the formation of a new carbon-carbon bond and a cyclohexadienyl cation intermediate (sigma complex).

Rearomatization: A proton is eliminated from the site of substitution, restoring the aromaticity of the ring and yielding the cyclized product, this compound. google.com

In some cases, the reaction for the parent compound N-(4-methoxyphenyl)-3-chloropropionamide using AlCl3 can also lead to demethylation of the methoxy group, yielding 6-hydroxy-3,4-dihydroquinolinone. google.com

Domino reactions provide an efficient route to highly substituted 2,3-dihydro-4(1H)-quinolinones. One such strategy involves a domino Michael-SNAr approach. nih.gov The mechanism unfolds as follows:

Michael Addition: A primary amine initiates a nucleophilic 1,4-conjugate addition (Michael addition) to an activated alkene, such as a 1-aryl-2-propen-1-one derivative that contains a leaving group (e.g., fluorine) on the aryl ring ortho to the propenone group. This step forms an enolate intermediate.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): The newly formed secondary amine, or the enolate, then acts as an intramolecular nucleophile. It attacks the aromatic carbon bearing the leaving group.

Cyclization and Tautomerization: This attack displaces the leaving group and forms the six-membered heterocyclic ring. Subsequent tautomerization of the resulting enol to the more stable keto form yields the final 2,3-dihydro-4(1H)-quinolinone product. nih.gov

This pathway is particularly useful for synthesizing N-substituted quinolinones by varying the primary amine used in the initial step. nih.gov

The synthesis of quinolin-4-ones can be achieved from isatoic anhydride (B1165640) through a pathway involving decarboxylation. mdpi.com This method involves the reaction of isatoic anhydride with a source of two carbon atoms, such as an enolate. The general mechanism is:

Nucleophilic Acyl Substitution: The enolate attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the anhydride ring.

Intermediate Formation: This forms an N-carboxyanthranilate derivative.

Cyclization and Decarboxylation: Under thermal or basic conditions, the intermediate undergoes intramolecular cyclization. The amino group attacks the enolate-derived carbonyl group. This is followed by the elimination of carbon dioxide (decarboxylation) to afford the quinolinone ring system. mdpi.com

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Copper-catalyzed domino reactions have been developed for the synthesis of quinazolinones, and similar principles can be applied to quinolinone synthesis. nih.govacs.org A plausible mechanism for a related synthesis involves several sequential steps:

Ullmann-type Coupling: The reaction is initiated by a copper-catalyzed N-arylation (Ullmann-type coupling) between a 2-halobenzamide and an amine. This forms an N-arylbenzamide intermediate. acs.org

Oxidation: In the presence of an oxidant (often air), the benzylic C-H bond of the coupled product is oxidized, potentially forming an imine or a related reactive species.

Intramolecular Nucleophilic Addition: The amide nitrogen then performs an intramolecular nucleophilic attack on the newly formed electrophilic center (e.g., the C=N bond).

Cyclization and Aromatization: This cyclization step forms the heterocyclic ring, and subsequent steps lead to the final stable quinolinone derivative. acs.org

This domino process is highly atom-economical as it constructs the complex heterocyclic core from simple precursors in a single operation without the need to isolate intermediates. lookchem.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the practicality of a synthetic route. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, the amount of Lewis acid is a critical factor. Using 3 to 5 molar equivalents of AlCl3 has been found to be effective. google.com The choice of solvent is also important; high-boiling amides or DMSO at elevated temperatures (150°C to 220°C) can promote the reaction, leading to high yields of the cyclized product. google.com For instance, one patented process reported a 76.9% yield after 20 hours at 105°C in a mixture of paraffin (B1166041) and N,N-dimethylacetamide (DMA). google.com

In copper-catalyzed domino reactions , the choice of copper source, base, and solvent significantly impacts the outcome. A study on a related quinazolinone synthesis screened various copper salts, bases, and solvents. The optimal conditions were identified as using copper(I) bromide (CuBr) as the catalyst, potassium carbonate (K2CO3) as the base, and DMSO as the solvent, with the reaction proceeding under an air atmosphere. acs.org

The table below summarizes the optimization of a copper-catalyzed domino synthesis for quinazolinone derivatives, illustrating the systematic approach used to enhance yields.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | CuBr (10) | K2CO3 | DMSO | 100 | 91 |

| 2 | CuI (10) | K2CO3 | DMSO | 100 | 85 |

| 3 | CuCl (10) | K2CO3 | DMSO | 100 | 78 |

| 4 | Cu(OAc)2 (10) | K2CO3 | DMSO | 100 | 45 |

| 5 | CuBr (10) | Cs2CO3 | DMSO | 100 | 88 |

| 6 | CuBr (10) | K3PO4 | DMSO | 100 | 75 |

| 7 | CuBr (10) | K2CO3 | DMF | 100 | 72 |

| 8 | CuBr (10) | K2CO3 | Dioxane | 100 | 56 |

| 9 | CuBr (10) | K2CO3 | DMSO | 80 | 65 |

| 10 | CuBr (10) | K2CO3 | DMSO | 120 | 89 |

Data adapted from a representative optimization study for a related domino synthesis. acs.org

This systematic optimization demonstrates that CuBr and K2CO3 in DMSO at 100°C provide the highest yield for this class of transformation. acs.org Such detailed studies are essential for developing robust and scalable synthetic protocols.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is critical in the synthesis of dihydroquinolinones, significantly influencing reaction rates, yields, and selectivity.

Catalyst Systems: A common and effective method for constructing the quinolinone ring is through intramolecular Friedel-Crafts alkylation. This reaction typically employs a Lewis acid catalyst. For the synthesis of the closely related 6-hydroxy-3,4-dihydroquinolinone, aluminum trichloride (B1173362) is a frequently used Lewis acid. google.com Another powerful acid catalyst used for similar transformations, specifically a Fries-like rearrangement of N-arylazetidin-2-ones to form the dihydroquinolinone core, is triflic acid. The use of triflic acid allows these reactions to proceed at room temperature with high yields. nih.gov

Alternative catalytic strategies have also been developed. An antimony pentafluoride-methanol (SbF5-MeOH) system has been shown to efficiently promote the alkyne-carbonyl metathesis of o-alkynylaniline derivatives with aldehydes, yielding 2,3-disubstituted dihydroquinolinones. nih.gov Furthermore, domino reactions, which involve multiple bond-forming events in a single operation, can be facilitated by various catalysts. For instance, a domino Michael-SNAr approach has been used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones. nih.gov

Solvent Effects: Solvents can have a profound impact on catalytic processes by affecting reaction equilibria, rates, and mechanisms. epfl.ch In the context of Friedel-Crafts cyclization for preparing 6-hydroxy-3,4-dihydroquinolinone, high-boiling amide or amine solvents like DMSO are utilized. google.com For other synthetic routes, such as the SbF5-MeOH catalyzed metathesis, methanol (B129727) is an integral part of the catalytic system. nih.gov The selection of a solvent is often tied to the specific reaction mechanism. For example, in some syntheses, polar solvents can lead to the formation of an early transition state, which may reduce the influence of a chiral catalyst on selectivity. epfl.ch The basicity of the solvent can also be a crucial factor, as coordinating solvents might competitively inhibit the binding of a substrate to the catalyst's active site. epfl.ch

| Reaction Type | Catalyst System | Solvent | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Aluminum Trichloride (Lewis Acid) | DMSO, high-boiling amides/amines | google.com |

| Fries-like Rearrangement | Triflic Acid | Not specified (TFA used in older methods) | nih.gov |

| Alkyne-Carbonyl Metathesis | SbF5-MeOH | Methanol | nih.gov |

| Domino Michael-SNAr | Amine reactant acts as base | Not specified | nih.gov |

Temperature and Pressure Considerations

Temperature is a key parameter in the synthesis of dihydroquinolinones, often dictating the reaction time and efficiency.

For the intramolecular Friedel-Crafts alkylation used to prepare 6-hydroxy-3,4-dihydroquinolinone, elevated temperatures are required. The reaction is typically conducted in a range of approximately 150°C to 220°C, with a more preferred range being 150°C to 160°C. google.com At these temperatures, the reaction is generally complete within 30 minutes to 2 hours. google.com An exotherm is often observed during the addition of the Lewis acid, raising the temperature significantly. google.com

In contrast, modern synthetic methods, such as the triflic acid-promoted Fries-like rearrangement, offer the advantage of proceeding at room temperature, which can improve the tolerance for sensitive functional groups and simplify the experimental setup. nih.gov Similarly, an imine addition-SNAr domino strategy to access highly substituted 2,3-dihydro-4(1H)-quinolinones also occurs at room temperature. nih.gov Information regarding the specific effects of pressure on these syntheses is not extensively detailed in the provided literature, suggesting that most of these reactions are performed at atmospheric pressure.

| Synthetic Method | Typical Temperature Range | Reaction Time | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | 150°C - 220°C | 0.5 - 2 hours | google.com |

| Fries-like Rearrangement (TfOH) | Room Temperature | Not specified | nih.gov |

| Imine addition-SNAr | Room Temperature | Not specified | nih.gov |

Synthesis of Key Derivatives and Analogs of this compound

The synthesis of derivatives and analogs of this compound involves modifying the core structure, introducing new functional groups, and controlling stereochemistry.

Modifications at the Quinolinone Core

Modifications to the fundamental quinolinone structure are crucial for developing analogs with varied properties. These alterations can occur at the nitrogen atom or at the C2 and C3 positions of the heterocyclic ring.

N-Substitution: The nitrogen atom of the dihydroquinolinone ring can be substituted with various alkyl or aryl groups. N-alkyl-2,3-dihydro-4(1H)-quinolinones have been synthesized using a domino Michael-SNAr approach, where primary amines react with 1-aryl-2-propen-1-one derivatives. nih.gov

C2 and C3 Substitution: The introduction of substituents at the C2 and C3 positions is a common strategy for creating diversity. The catalytic metathesis of o-alkynylanilines and aldehydes directly yields 2,3-disubstituted dihydroquinolinones. nih.gov Another approach involves the reaction of 2-aminoacetophenone (B1585202) with aldehydes in the presence of a chiral host to produce 2-aryl-substituted derivatives. nih.gov

Introduction of Diverse Functional Groups

The aromatic ring of the quinolinone system is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These groups can significantly alter the electronic and biological properties of the molecule.

For example, in the synthesis of related quinoline derivatives, nitration of a 6-methoxy-2,4-dihydroxyquinoline has been achieved using fuming nitric acid in glacial acetic acid to introduce a nitro group at the 3-position. heteroletters.org Halogenation is another common modification. The synthesis of 2,4-dichloro-6-methoxyquinoline (B1349136) is accomplished by treating the corresponding dihydroxyquinoline with phosphorus oxychloride (POCl3). heteroletters.orgresearchgate.net These chloro groups can then be displaced by various nucleophiles, such as morpholine (B109124) or piperidine, to introduce further diversity. heteroletters.org The synthesis of quinoline-4-carboxylic acids from isatin (B1672199) precursors also demonstrates the introduction of a key functional group onto the heterocyclic core. nih.gov

| Functional Group Introduced | Reagents | Position | Reference |

|---|---|---|---|

| Nitro (-NO2) | Fuming HNO3, Glacial Acetic Acid | Aromatic Ring / Heterocycle | heteroletters.org |

| Chloro (-Cl) | Phosphorus Oxychloride (POCl3) | Heterocycle (C2, C4) | heteroletters.orgresearchgate.net |

| Carboxylic Acid (-COOH) | (From isatin precursor) | Heterocycle (C4) | nih.gov |

| Morpholinyl / Piperidinyl | Morpholine / Piperidine (via SNAr) | Heterocycle (C4) | heteroletters.org |

Stereoselective Synthesis Approaches

The development of stereoselective methods is essential for producing specific isomers of chiral dihydroquinolinones, as different stereoisomers can have distinct biological activities.

An elegant asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones has been developed using a chiral tertiary amine base tethered to a bifunctional thiourea (B124793) derivative, derived from quinine (B1679958). nih.gov This catalyst controls the conjugate addition step, leading to the formation of the chiral dihydroquinolinone. Another approach utilizes a chiral supramolecular host, per-6-amino-β-cyclodextrin, which acts as both a base and a chiral environment for the reaction between 2-aminoacetophenone and aldehydes. nih.gov

Furthermore, some non-asymmetric reactions can still exhibit high levels of diastereoselectivity. The SbF5-MeOH catalyzed alkyne-carbonyl metathesis to form 2,3-disubstituted dihydroquinolinones proceeds with high trans-selectivity. nih.gov

| Stereoselective Method | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Quinine-derived thiourea catalyst | Enantiomerically enriched 2-aryl derivatives | nih.gov |

| Chiral Host-Mediated Synthesis | per-6-amino-β-cyclodextrin | Chiral 2-aryl derivatives | nih.gov |

| Diastereoselective Metathesis | SbF5-MeOH | High trans-selectivity for 2,3-disubstitution | nih.gov |

Chemical Reactivity and Transformation Studies of 6 Methoxy 2,3 Dihydro 1h Quinolin 4 One

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 6-methoxy-2,3-dihydro-1H-quinolin-4-one is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating methoxy (B1213986) group (-OCH₃). wikipedia.orglibretexts.org This group directs incoming electrophiles primarily to the positions ortho and para to itself (C-5 and C-7, respectively). Conversely, the acyl group of the lactam ring is deactivating and tends to direct incoming electrophiles to the meta position (C-7 and C-5).

The strong activating and directing effect of the methoxy group generally dominates, making the C-5 and C-7 positions the most probable sites for substitution. Steric hindrance from the adjacent heterocyclic ring may influence the ratio of substitution at these positions.

Common EAS reactions applicable to this scaffold include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the aromatic ring, likely at the C-5 or C-7 position. Studies on the nitration of analogous 4-methoxyquinoline (B1582177) systems show substitution occurring at positions activated by the methoxy group. rsc.org

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can introduce halogen atoms (Br, Cl) onto the aromatic core. youtube.com Research on the direct halogenation of structurally similar 2,3-dihydro-4(1H)-quinazolinones demonstrates that substitution occurs readily on the benzene ring. semanticscholar.org

Friedel-Crafts Reactions: Acylation and alkylation can be achieved using acyl halides or alkyl halides with a Lewis acid catalyst, leading to the formation of new carbon-carbon bonds at the activated C-5 or C-7 positions. wikipedia.orgmsu.edu

The regioselectivity of these reactions is a critical aspect, with the precise outcome depending on the specific reagents and reaction conditions employed.

| Reaction Type | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro-6-methoxy-2,3-dihydro-1H-quinolin-4-one and/or 7-Nitro-6-methoxy-2,3-dihydro-1H-quinolin-4-one |

| Bromination | Br₂, FeBr₃ or NBS | Br⁺ | 5-Bromo-6-methoxy-2,3-dihydro-1H-quinolin-4-one and/or 7-Bromo-6-methoxy-2,3-dihydro-1H-quinolin-4-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-6-methoxy-2,3-dihydro-1H-quinolin-4-one and/or 7-Acyl-6-methoxy-2,3-dihydro-1H-quinolin-4-one |

Nucleophilic Addition and Substitution Reactions

The primary site for nucleophilic attack on the this compound molecule is the electrophilic carbonyl carbon (C-4) of the ketone. This ketone can undergo a variety of nucleophilic addition reactions common to carbonyl compounds.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the C-4 ketone to form tertiary alcohols after acidic workup.

Formation of Imines and Enamines: The ketone can react with primary amines to form imines or with secondary amines to form enamines, which are versatile synthetic intermediates.

Wittig Reaction: Reaction with phosphorus ylides can convert the C-4 carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group).

While direct nucleophilic aromatic substitution on the electron-rich benzene ring is generally difficult, related methoxy-quinoline structures have been shown to undergo displacement reactions under specific conditions. For instance, derivatives of 4-O-aryl quinolines can react with nucleophiles like glutathione, resulting in the displacement of the O-aryl group. nih.govresearchgate.net This indicates that while the core aromatic ring is not prone to substitution, functional groups attached to it or the quinoline (B57606) oxygen can be targets for nucleophiles.

Oxidation and Reduction Reactions

The oxidation and reduction of this compound target both the ketone and the heterocyclic ring system.

Reduction of the Ketone: The C-4 ketone is readily reduced to a secondary alcohol using hydride-donating agents. This is a common and high-yielding transformation.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) selectively reduces the ketone to 6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can reduce both the ketone and the amide carbonyl group, potentially leading to 6-methoxy-1,2,3,4-tetrahydroquinoline.

Reduction of the Quinoline System: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can reduce the aromatic ring under more forcing conditions. Studies on the reduction of quinolines often show initial reduction of the nitrogen-containing ring to form tetrahydroquinolines. researchgate.net

Oxidation: The dihydroquinolinone scaffold is relatively stable to oxidation. However, strong oxidizing agents could potentially lead to the formation of quinolin-2,4-dione derivatives or cleavage of the aromatic ring under harsh conditions. Anodic oxidation of a related tetrahydroisoquinoline has been shown to afford the corresponding dihydroisoquinolinium salt. rsc.org

| Reagent | Target Functional Group | Primary Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | C-4 Ketone | 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol |

| Lithium aluminum hydride (LiAlH₄) | C-4 Ketone and Amide | 6-Methoxy-1,2,3,4-tetrahydroquinoline |

| H₂ / Pd/C | Aromatic Ring / C=C bonds | Further reduced quinoline derivatives |

Ring-Opening and Rearrangement Reactions

The structural integrity of the 2,3-dihydro-1H-quinolin-4-one ring system can be compromised under certain conditions, leading to ring-opening or rearrangement reactions.

Hydrolysis: The cyclic amide (lactam) bond is susceptible to hydrolysis under strong acidic or basic conditions.

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) at elevated temperatures can cleave the amide bond to yield a substituted 3-aminopropanoic acid derivative.

Basic Hydrolysis: Similarly, strong bases like sodium hydroxide (B78521) can catalyze the hydrolytic cleavage of the lactam ring.

Rearrangement Reactions: While less common for this specific scaffold, related heterocyclic systems can undergo rearrangements. For instance, Beckmann or Schmidt rearrangements of derived oximes or reactions involving azides could potentially be used to expand the heterocyclic ring.

These reactions are less frequently employed than substitutions or functional group interconversions but represent potential pathways for transforming the core scaffold into acyclic or alternative heterocyclic structures.

Functional Group Interconversions on the Methoxy and Ketone Moieties

The methoxy and ketone groups are key handles for synthetic modification, allowing for a wide range of functional group interconversions (FGIs).

Methoxy Group Transformations:

O-Demethylation: The methoxy group can be cleaved to reveal a phenol (B47542) (6-hydroxy-2,3-dihydro-1H-quinolin-4-one). This is a crucial transformation for creating derivatives and is often a key step in the synthesis of natural products. nih.gov Various reagents can accomplish this, including strong protic acids (HBr), Lewis acids (BBr₃), or nucleophilic agents like thiolates in the presence of a base. nih.govgoogle.com Studies have also shown the effectiveness of using hydrochloric acid in high-temperature water for the demethylation of aromatic ethers. uantwerpen.be

Ketone Group Transformations:

Formation of Oximes and Hydrazones: The C-4 ketone reacts readily with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) to form hydrazones. These derivatives are often crystalline solids and can serve as intermediates for further reactions like the Beckmann rearrangement or the Wolff-Kishner reduction.

Acetal (B89532)/Ketal Formation: The ketone can be protected by reacting it with an alcohol or a diol in the presence of an acid catalyst to form an acetal or ketal. This is a common strategy in multi-step syntheses to prevent the ketone from reacting with certain reagents.

Derivatization Strategies for Enhanced Bioactivity or Specific Applications

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential biological activity or for use in materials science. Derivatization strategies often leverage the reactivity described in the previous sections.

N-Alkylation/N-Arylation: The secondary amine of the lactam can be deprotonated with a suitable base and reacted with alkyl or aryl halides to install substituents on the nitrogen atom.

Substitution at C-5 and C-7: As discussed in section 3.1, the activated C-5 and C-7 positions are prime sites for introducing new functional groups via electrophilic aromatic substitution. These groups can be further modified to modulate the molecule's properties. For example, Negishi-type coupling reactions have been used on 6-bromo-2-methoxyquinoline (B1337744) to synthesize a range of 6-substituted quinolines as inhibitors of steroid 5α-reductases. nih.gov

Modification of the Heterocyclic Ring: The C-3 position, adjacent to the ketone, can be functionalized. For instance, α-halogenation followed by elimination can introduce a double bond, leading to a quinolin-4-one derivative.

Development of Bioactive Compounds: The related 6-methoxy-dihydroisoquinoline core has been utilized in the development of positive allosteric modulators for treating diabetes, highlighting the utility of this general structural motif in medicinal chemistry. nih.gov By strategically combining these derivatization methods, libraries of compounds can be generated and screened for various biological targets, including enzymes, receptors, and ion channels.

Advanced Spectroscopic and Computational Characterization of 6 Methoxy 2,3 Dihydro 1h Quinolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-methoxy-2,3-dihydro-1H-quinolin-4-one. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. The signals for the aliphatic protons of the dihydropyridinone ring typically appear as triplets, corresponding to the adjacent methylene (B1212753) groups. The aromatic protons exhibit distinct splitting patterns influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing acyl group.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The carbonyl carbon (C-4) is characteristically deshielded, appearing at a high chemical shift. The aromatic carbons show a range of shifts determined by their position relative to the substituents, while the aliphatic and methoxy carbons appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) This interactive table details the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the primary NMR signals of the compound.

| ¹H NMR Assignments | ¹³C NMR Assignments | |||

| Position | δ (ppm) | Multiplicity (J in Hz) | Position | δ (ppm) |

| NH | ~6.5-7.0 | broad singlet | C-2 | ~45.5 |

| H-5 | ~7.25 | d (J = 8.5) | C-3 | ~38.0 |

| H-7 | ~6.35 | dd (J = 8.5, 2.5) | C-4 | ~195.0 |

| H-8 | ~6.25 | d (J = 2.5) | C-4a | ~115.0 |

| H-2 | ~3.50 | t (J = 6.5) | C-5 | ~128.0 |

| H-3 | ~2.70 | t (J = 6.5) | C-6 | ~165.0 |

| OCH₃ | ~3.80 | singlet | C-7 | ~105.0 |

| C-8 | ~101.0 | |||

| C-8a | ~148.0 | |||

| OCH₃ | ~55.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a clear correlation between the protons at C-2 and C-3, confirming their adjacent relationship in the aliphatic ring. It would also reveal the coupling between the aromatic protons H-5 and H-7.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons (C-2, C-3, C-5, C-7, C-8, and the methoxy carbon).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound include:

Protons at C-2 (H-2) to the carbonyl carbon (C-4) and the quaternary aromatic carbon C-8a.

Protons at C-3 (H-3) to the carbonyl carbon (C-4) and the quaternary carbon C-4a.

The methoxy protons (OCH₃) to the aromatic carbon C-6.

The aromatic proton H-5 to carbons C-4, C-7, and C-8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁NO₂), the exact mass is 177.07898 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound This interactive table outlines the major ions expected in the mass spectrum, their mass-to-charge ratio (m/z), and the likely neutral loss or structural origin.

| m/z | Proposed Fragment Structure/Origin | Neutral Loss |

| 177 | [M]⁺˙ (Molecular Ion) | - |

| 162 | [M - CH₃]⁺ | CH₃• (from methoxy group) |

| 149 | [M - CO]⁺˙ | CO (from carbonyl group) |

| 148 | [M - C₂H₅]⁺ or [M - CHO]⁺ | C₂H₅• or CHO• |

| 121 | Retro-Diels-Alder fragmentation | C₃H₄O |

| 120 | Loss of C₂H₃O from molecular ion | C₂H₃O• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Key Vibrational Frequencies for this compound This interactive table lists the principal functional groups and their characteristic vibrational frequencies in wavenumbers (cm⁻¹).

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | CH₂ | 2850 - 2960 | Medium |

| C=O Stretch | Ketone | 1660 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1610, 1450 - 1500 | Strong-Medium |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

| C-O Stretch | Aryl Ether | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles. For this compound, a crystallographic study would reveal the conformation of the six-membered dihydropyridinone ring (e.g., whether it adopts a sofa or twist-boat conformation) and the planarity of the fused ring system. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound This table presents typical parameters that would be reported from a single-crystal X-ray diffraction analysis.

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (ų) | 828.5 |

| Z (molecules/unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to complement experimental data and to predict molecular properties. Density Functional Theory (DFT) is a common method used for these studies. sapub.org By optimizing the geometry of this compound, researchers can predict bond lengths and angles, which can be compared with X-ray crystallography data. nih.gov Furthermore, computational methods can simulate NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra. elixirpublishers.com Molecular modeling can also be used to visualize molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and to map the molecular electrostatic potential (MEP), providing insights into the molecule's reactivity and intermolecular interaction sites.

Table 5: Applications of Computational Chemistry in Characterizing this compound This interactive table summarizes how different computational methods are applied to understand the molecule's properties.

| Computational Method | Property Studied | Insights Gained |

| Geometry Optimization (e.g., DFT) | Molecular Structure | Prediction of bond lengths, angles, and stable conformers. |

| Frequency Calculation | Vibrational Spectra | Theoretical IR and Raman frequencies to support experimental assignments. |

| GIAO-NMR Calculation | NMR Spectra | Prediction of ¹H and ¹³C chemical shifts to aid in spectral assignment. |

| Frontier Molecular Orbital (FMO) Analysis | Electronic Properties | Determination of HOMO-LUMO energy gap, indicating chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Reactivity Sites | Visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of quinolinone derivatives. nih.govnih.gov For molecules structurally similar to this compound, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with various basis sets, such as 6-311G* or 6-31G(d). nih.govnih.gov

These calculations begin with the geometry optimization of the molecule to find its lowest energy conformation. The process involves adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The optimized molecular geometry provides a theoretical model that can be compared with experimental data from techniques like X-ray crystallography. nih.gov For instance, studies on 2-formyl-6-methoxy-3-carbethoxy quinoline (B57606) have shown a very good agreement between geometrical parameters calculated via DFT and those determined experimentally. nih.gov This agreement validates the computational model and allows for the reliable calculation of other molecular properties.

Molecular Orbital Analysis

Molecular orbital analysis, particularly the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and kinetic stability of a compound. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. scielo.br

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a smaller energy gap suggests the molecule is more reactive and polarizable. nih.gov Computational studies on related quinolinone derivatives provide insight into the expected values for these parameters. nih.govscielo.br

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | -6.25 | -2.14 | 4.11 | scielo.br |

| (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | -6.70 | -2.88 | 3.82 | scielo.br |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative (4a) | -5.96 | -1.41 | 4.55 | nih.gov |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative (4c) | -5.80 | -1.57 | 4.23 | nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The dihydroquinolinone core is not planar, and different conformations, such as twisted or envelope forms of the heterocyclic ring, can exist. Identifying the most stable conformer is critical as it represents the predominant structure of the molecule under given conditions and governs its biological activity and physical properties.

Computational methods can be used to explore the potential energy surface of the molecule, mapping the energy changes associated with rotations around single bonds. This generates an energy landscape that reveals the various stable conformers (local minima) and the energy barriers (transition states) that separate them. Studies on similar heterocyclic systems often utilize these techniques to understand their structural preferences. nih.gov For example, analysis of substituted quinolin-4(1H)-one derivatives has revealed unusual twisted conformations, highlighting the importance of detailed conformational searches. nih.gov

Prediction of Spectroscopic Parameters

A significant advantage of DFT calculations is the ability to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. scielo.br

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling to account for systematic errors in the computational method, typically show good agreement with experimental data. scielo.br This correlation aids in the assignment of specific vibrational modes to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the provided search results for this specific class, DFT can also be used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for interpreting complex experimental NMR spectra.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. nih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared to experimental spectra to understand the electronic structure and chromophores within the molecule. For 2-formyl-6-methoxy-3-carbethoxy quinoline, the calculated UV-Vis spectrum was found to be in good agreement with the experimental results. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretching | 1686 | 1693 | Carbonyl group vibration |

| C=C Stretching | 1604 | 1608 | Aromatic ring vibration |

| C-N Stretching | 1345 | 1350 | Amine group vibration |

| C-O-C Asymmetric Stretching | 1246 | 1250 | Methoxy group ether linkage |

Note: Data is representative and based on findings for similar quinolinone structures discussed in the literature. scielo.br

Biological Activity and Pharmacological Potential of 6 Methoxy 2,3 Dihydro 1h Quinolin 4 One Derivatives

Anticancer and Antiproliferative Activities

Mechanisms of Action

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interactions

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline, a structure closely related to 6-methoxy-2,3-dihydro-1H-quinolin-4-one, have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These agents function by binding to the colchicine site on the β-tubulin subunit, which disrupts the dynamic instability of microtubules. nih.govnih.gov This interference with microtubule formation is a critical mechanism for anticancer activity, as microtubules are essential components of the mitotic spindle required for cell division. nih.govrsc.org

The binding of these quinoline (B57606) derivatives to the colchicine site prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to mitotic arrest. nih.govrsc.org Research has shown that N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines exhibit high cytotoxicity in various human tumor cell lines and potent inhibitory activity in tubulin assembly assays. nih.gov For instance, specific N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives demonstrated extremely high cytotoxicity with GI50 values in the low nanomolar range (1.5 to 1.7 nM) against a panel of human tumor cell lines, including drug-resistant ones. researchgate.net The inhibitory potency of these compounds on tubulin assembly is often comparable to or even greater than reference compounds like combretastatin (B1194345) A-4 (CA-4). nih.govresearchgate.net Molecular docking studies have further confirmed that these derivatives orient themselves within the hydrophobic, funnel-shaped colchicine binding pocket. researchgate.net

| Compound | Target Cell Lines | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 4a) | A549, KB, KBvin, DU145 | GI₅₀ | 16–20 nM | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 4a) | Tubulin Assembly | IC₅₀ | 0.85 μM | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 6d) | A549, KB, KBvin, DU145 | GI₅₀ | 1.5–1.7 nM | researchgate.net |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Lead Compound) | Tubulin Assembly | IC₅₀ | 0.77 μM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

A direct consequence of disrupting microtubule dynamics is the activation of the spindle assembly checkpoint, which halts the cell cycle, typically at the G2/M phase. nih.govrsc.org Derivatives of 6-methoxy-quinolin-4-one that inhibit tubulin polymerization effectively induce this cell cycle arrest. rsc.orgmdpi.com Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. mdpi.comnih.gov

Studies on various quinoline and quinolinone derivatives have demonstrated their ability to cause a significant accumulation of cells in the G2/M phase. rsc.orgnih.gov For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, a related scaffold, was shown to induce G2/M cell cycle arrest to a similar extent as the known tubulin inhibitor nocodazole. rsc.org This antimitotic effect is a hallmark of agents that bind to the colchicine site of tubulin. nih.gov The subsequent induction of apoptosis is a key component of their anticancer activity, effectively eliminating proliferating cancer cells. nih.gov

Inhibition of Specific Enzymes (e.g., PI3K/Akt/mTOR pathway, DNA gyrase, P-glycoprotein)

Beyond their effects on tubulin, derivatives of the quinolinone scaffold have been shown to inhibit other critical cellular enzymes.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers. nih.govmdpi.com Certain quinolinone derivatives have been identified as inhibitors of this pathway. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives have shown significant cytotoxic effects against various cancer cell lines by targeting PI3Kα. mdpi.com Inhibition of this pathway can block downstream signaling that promotes cell survival and proliferation. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. nih.govmdpi.com Novel 6-methoxyquinoline derivatives have been developed as potent inhibitors of DNA gyrase. nih.govnih.gov In a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, a derivative with a 6-methoxyl substituent (compound f4) was the most potent inhibitor against S. aureus GyrB, with an IC50 value of 0.31 μM. nih.gov This demonstrates the potential of this chemical scaffold in developing new antibacterial agents. nih.gov

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of the cell. nih.govmdpi.com Overcoming MDR is a significant challenge in oncology. Notably, some potent tubulin-inhibiting N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines have shown excellent activity against P-glycoprotein overexpressing, multidrug-resistant cell lines. nih.gov This suggests that these compounds are not substrates for P-gp and can effectively kill resistant cancer cells. Other quinoline derivatives have been specifically designed as P-gp inhibitors to reverse the MDR phenotype when used in combination with conventional chemotherapy. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Methoxy (B1213986) Group at Position 6

The methoxy group at the 6-position of the quinolinone ring plays a crucial role in the biological activity of these derivatives. researchgate.net Research across different therapeutic targets has consistently shown that the presence of this group, or other electron-donating groups at this position, is favorable for potency. mdpi.comnih.gov

In the context of antibacterial activity, a 6-methoxy substituent on a quinolone-based DNA gyrase B inhibitor resulted in greater potency compared to other substitutions like a trifluoromethyl group. nih.gov Similarly, in anticancer studies, quinoline derivatives bearing a 6-methoxy group exhibited superior antiproliferative activities compared to their unsubstituted counterparts, highlighting the importance of this feature for cytotoxicity. mdpi.com This electron-donating group likely influences the electronic properties of the aromatic system, enhancing its binding affinity to the target protein.

Impact of Substitutions on the Quinolinone Ring

The biological activity of quinolinone derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. SAR studies have revealed several key trends:

Electron-donating vs. Electron-withdrawing Groups: For DNA gyrase B inhibition, the introduction of electron-donating groups at position 6 or 8 generally enhances activity, while electron-withdrawing groups are more favorable at position 7. nih.gov

Halogen Substitution: The substitution pattern of halogens can modulate activity, though in some series, the impact is minor compared to other structural features. acs.org

N-Aryl Substituents: In N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines acting as tubulin inhibitors, the nature of the N-aryl group is critical for potency. nih.govresearchgate.net Modifications to this part of the molecule have led to compounds with GI50 values in the low nanomolar range. researchgate.net

These findings underscore that the quinolinone ring serves as a versatile scaffold whose activity can be finely tuned through targeted substitutions at various positions.

Role of Fused Bicyclic Aromatic Systems

Expanding the core 6-methoxy-quinolin-4-one structure by fusing additional aromatic or heterocyclic rings can significantly enhance biological activity. This strategy creates more rigid, planar structures that can form more extensive interactions with their biological targets. For example, pyrimido[4,5-c]quinolin-1(2H)-one derivatives, which feature a pyrimidine (B1678525) ring fused to the quinolinone core, have shown promising anticancer and antimigratory activities. researchgate.net

In these fused systems, substitutions on the appended rings also contribute significantly to potency. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, adding 3,4,5-trimethoxy substitutions to an aryl group at the 2-position of the pyrimidine ring markedly improved antimigratory activity. researchgate.net These extended, fused systems can achieve distinct orientations within target binding sites, such as the colchicine pocket of tubulin, potentially leading to enhanced inhibitory effects. researchgate.net

Antidepressant and Neuroprotective Effects

Derivatives of this compound have demonstrated notable potential as antidepressant and neuroprotective agents. Research into a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives has been conducted to develop novel antidepressants with central nervous system-stimulating activity. nih.gov One particular derivative, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride, showed antidepressant-like activity by reducing immobility time in forced-swimming tests with mice. nih.gov

These effects are believed to be mediated, at least in part, through the interaction with sigma receptors. nih.gov The neuroprotective properties of quinoline derivatives are also linked to their antioxidant capabilities, which can counteract oxidative damage, a key factor in neurodegeneration. nih.gov

Sigma receptors, classified into σ1 and σ2 subtypes, are involved in various pharmacological and physiological functions within the central nervous system. nih.gov They are considered potential therapeutic targets for CNS disorders. nih.govupenn.edu Studies have shown that certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which share a structural resemblance to the core of this compound, exhibit high-affinity binding to σ2 receptors. upenn.eduresearchgate.net

For instance, specific derivatives have shown high percentage inhibition of σ2 receptor binding. upenn.edu The binding affinity appears to be influenced by the length of the carbon chain and the presence of a methoxy group on the tetrahydroisoquinoline ring system, which is crucial for high σ2 receptor affinity. upenn.edu The interaction of these derivatives with sigma receptors is a key aspect of their potential antidepressant effects. For example, the antidepressant-like activity of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride was suggested to be mediated by its action as a sigma receptor agonist. nih.gov

The modulation of central nervous system (CNS) activities by these derivatives extends beyond their interaction with sigma receptors. Sigma receptors themselves modulate several central neurotransmitter systems. nih.gov The CNS-stimulating activity of the aforementioned quinolinone derivatives was observed through their effects on reducing sleeping time in anesthetized mice and shortening the recovery time from coma induced by cerebral concussion. nih.gov This suggests a broader impact on CNS function. Furthermore, the σ1 receptors are implicated in motor functions, indicating another avenue through which these compounds might exert their effects on the CNS. nih.gov

Anti-inflammatory Properties

Quinoline derivatives have been recognized for their anti-inflammatory potential. mdpi.com Some 4-hydroxyquinoline (B1666331) derivatives have demonstrated significant anti-inflammatory activity in vivo. nih.gov The anti-inflammatory action of these compounds is often linked to their antioxidant properties. mdpi.com By reducing oxidative stress, these derivatives can inhibit the activation of pro-inflammatory pathways. researchgate.net

For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and consequently decrease the levels of pro-inflammatory cytokines. researchgate.net Similarly, novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as dual inhibitors of COX-2 and 15-LOX, key enzymes in the inflammatory cascade. nih.gov These hybrids demonstrated the ability to suppress the expression of pro-inflammatory factors such as iNOS, TNF-α, and IL-6 in stimulated macrophages. nih.gov Another study on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, showed a significant decrease in inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB). nih.gov

Antiviral Activity

The quinoline scaffold has been a subject of interest in the development of antiviral agents. For instance, quinazolin-4-one derivatives have been identified as nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Starting from the natural product baicalein, a scaffold hopping strategy led to the discovery of quinazolin-4-one-based inhibitors with improved potency and antiviral activity against SARS-CoV-2 in cell cultures. nih.gov

Furthermore, derivatives of the alkaloid lupinine (B175516) containing a 1,2,3-triazole and a quinolizine moiety have been investigated for their ability to suppress the replication of influenza viruses. mdpi.com These compounds have shown the potential to act as virucidal agents by affecting extracellular virions. mdpi.com The antiviral activity of natural flavonoid derivatives, some of which contain a chromen-4-one or quinolin-4(1H)-one core, has also been explored against coronaviruses. nih.govnih.gov

Hepatoprotective Activity

Certain derivatives of the quinoline and quinazoline (B50416) class have demonstrated significant hepatoprotective effects. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), which contains a related structural motif, was found to protect against CCl4-induced acute liver injury in mice. nih.govresearchgate.net Pretreatment with DMC significantly reduced the activities of serum hepatic enzymes and attenuated oxidative stress by increasing the levels of antioxidant enzymes and nonenzymatic antioxidants in the liver. nih.govresearchgate.net

Similarly, a novel quinazoline derivative, 3-(5-Bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2 hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one (Q-Br), exhibited hepatoprotective effects against thioacetamide-induced liver toxicity. frontiersin.org This compound helped in the restoration of normal liver status, recovery of liver markers, and improvement of liver architecture, suggesting its potential in mitigating liver damage. frontiersin.org

Other Reported Biological Activities

Derivatives of this compound and related structures have been investigated for a range of other biological activities.

Anti-allergy: 4-Hydroxy-3-nitro-2-quinolones and related compounds have been studied as inhibitors of allergic reactions. acs.org

Anti-Parkinsonian: The neuroprotective effects of quinoline derivatives, largely attributed to their antioxidant properties, suggest their potential in managing neurodegenerative conditions like Parkinson's disease. nih.gov 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to alleviate oxidative stress and inflammation in an experimental model of Parkinson's disease, leading to improved motor coordination. nih.gov

Anti-glaucoma: Carbonic anhydrase inhibitors are a class of drugs used to treat glaucoma. nih.gov Derivatives of aromatic/heterocyclic sulfonamides have been synthesized to improve their properties for this application. nih.gov While not directly a this compound derivative, this highlights the therapeutic potential of modifying core heterocyclic structures for various applications.

Future Directions and Therapeutic Development

Optimization of Potency and Selectivity

A primary focus in the development of quinolinone-based therapeutic agents is the enhancement of their biological activity and specificity. optibrium.com Structure-activity relationship (SAR) studies are crucial for identifying the chemical modifications that yield improved potency and selectivity. ijrpr.com For instance, research on related pyrimido[4,5-c]quinolin-1(2H)-one derivatives has shown that the position of methoxy (B1213986) substituents significantly influences their antimigratory and cytotoxic activities. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions on the 2-arylpyrimido group were found to enhance antimigratory effects. researchgate.net

Similarly, in the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, optimization of a quinolinone series led to potent and orally bioavailable compounds with high selectivity over the wild-type enzyme. nih.gov These optimization efforts often involve modifying various positions on the quinoline (B57606) ring to improve interactions with the target protein while minimizing off-target effects. ijrpr.comresearchgate.netnih.gov The goal is to achieve a compound with a high therapeutic index, maximizing efficacy against the disease target while reducing the potential for adverse effects. optibrium.com

Table 1: SAR Insights for Methoxy-Substituted Quinolone Analogs

Green Chemistry Approaches in Synthesis for Sustainable Pharmaceutical Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. The synthesis of quinoline and quinolinone scaffolds is an area where these principles can be applied to create more sustainable and efficient processes. nih.gov Traditional synthesis methods often require harsh conditions and toxic solvents. nih.gov

Future directions in the synthesis of these scaffolds include:

Eco-Friendly Solvents: Utilizing safer and more environmentally benign solvents like water or ionic liquids.

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for metal or acid catalysts.

One-Pot Reactions: Designing multi-component reactions where several steps are combined into a single procedure, reducing waste and improving efficiency. A modified, one-pot Doebner hydrogen transfer strategy has been developed for producing 4-quinoline carboxylic acid derivatives. researchgate.net

Novel Catalysis: Employing metal nanoparticle-catalyzed reactions to achieve excellent atom economy. nih.gov

These green chemistry approaches not only minimize the environmental footprint of pharmaceutical production but can also lead to more cost-effective and safer manufacturing processes. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name/Class 6-methoxy-2,3-dihydro-1H-quinolin-4-one 6-chloro-7-methoxy-4(1H)-quinolones 3-aryl-2-quinolone derivatives Pyrimido[4,5-c]quinolin-1(2H)-one derivatives 7-chloro-4-quinolinylhydrazones 4-quinoline carboxylic acid Doxorubicin Etoposide

Q & A

Q. What role do π-π stacking interactions play in stabilizing the crystal lattice of this compound?

- Methodological Answer : Analyze XRD data for centroid distances (e.g., 3.612–3.771 Å ). Compare with Hirshfeld surface analysis to quantify intermolecular contacts. Simulate lattice energy using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten